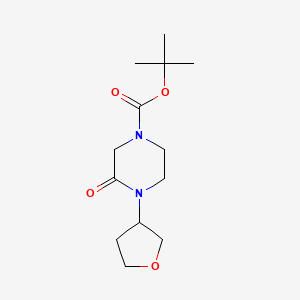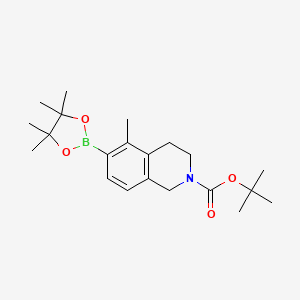
1,1-dimethylethyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate: is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and a dioxaborolane ring. It is primarily used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.
Métodos De Preparación
The synthesis of tert-butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate involves several steps. One common method includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core is synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Boronate Group: The dioxaborolane ring is introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst.
Addition of the tert-Butyl Group: The tert-butyl group is typically introduced through an alkylation reaction using tert-butyl bromide and a strong base such as potassium tert-butoxide.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the boronate group, forming new carbon-nitrogen or carbon-sulfur bonds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong bases for alkylation, and various oxidizing and reducing agents for redox reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.
Medicine: It is involved in the synthesis of pharmaceutical compounds, including potential drug candidates for various diseases.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The boronate group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the development of enzyme inhibitors and other bioactive molecules. The isoquinoline core can interact with various biological targets, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar compounds to tert-butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate include:
tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate: This compound has a benzo[d]imidazole core instead of an isoquinoline core.
tert-Butyl({[(2R,3E,5E)-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexa-3,5-dien-1-yl]oxy})diphenylsilane: This compound features a hexa-3,5-dien-1-yl group and a diphenylsilane moiety.
The uniqueness of tert-butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate lies in its specific combination of functional groups, which imparts distinct reactivity and stability, making it valuable for various applications in scientific research.
Propiedades
Fórmula molecular |
C21H32BNO4 |
|---|---|
Peso molecular |
373.3 g/mol |
Nombre IUPAC |
tert-butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C21H32BNO4/c1-14-16-11-12-23(18(24)25-19(2,3)4)13-15(16)9-10-17(14)22-26-20(5,6)21(7,8)27-22/h9-10H,11-13H2,1-8H3 |
Clave InChI |
QWOGGDDTHGXLNQ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(CN(CC3)C(=O)OC(C)(C)C)C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-5-hydroxy-1-[3-(1H-indazol-6-yl)-4-methylphenyl]pyridin-4-one](/img/structure/B13881559.png)


![6-Bromo-5-(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13881578.png)
![4-(3H-benzimidazol-5-yl)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13881591.png)
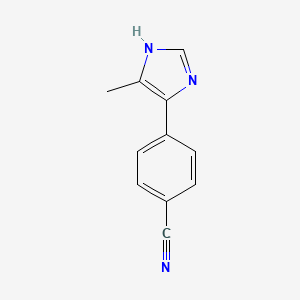
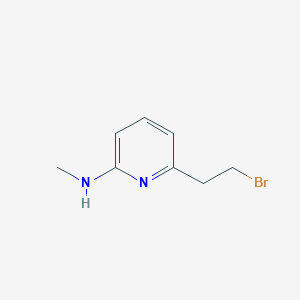
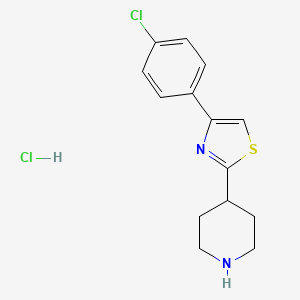


![1-propan-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13881620.png)

![3-Pyridin-2-ylimidazo[1,2-a]pyrazine](/img/structure/B13881633.png)
